molecular formula C7H4N2O3S B1585618 6-Nitro-2-benzothiazolinone CAS No. 28620-12-4

6-Nitro-2-benzothiazolinone

Cat. No.: B1585618
CAS No.: 28620-12-4
M. Wt: 196.19 g/mol
InChI Key: QITPMSSAFSZYOP-UHFFFAOYSA-N
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Description

6-Nitro-2-benzothiazolinone is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a nitro group at the 6th position and a thiazole ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-benzothiazolinone typically involves the nitration of benzo[d]thiazol-2(3H)-one. One common method involves the reaction of benzo[d]thiazol-2(3H)-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-benzothiazolinone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 6-aminobenzo[d]thiazol-2(3H)-one.

    Substitution: Various substituted benzo[d]thiazol-2(3H)-one derivatives.

    Oxidation: Sulfoxides or sulfones of benzo[d]thiazol-2(3H)-one.

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Research has demonstrated that NBTH exhibits significant antimicrobial properties against a range of bacterial and fungal strains. For instance, studies have shown that metal complexes formed with NBTH display enhanced antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium . The compound's effectiveness is attributed to its ability to interact with microbial cell structures, leading to cell death.

Antimalarial Activity
6-Nitro-2-benzothiazolinone derivatives have been evaluated for their antimalarial properties. In vitro studies on various strains of Plasmodium falciparum revealed that certain derivatives possess potent activity against malaria parasites, indicating their potential as new therapeutic agents . The mechanism of action involves interference with the parasite's lifecycle stages, making them promising candidates for further development.

Applications in Agriculture

Plant Growth Regulators
Research has indicated that NBTH and its derivatives can function as plant growth regulators. They have been synthesized and tested for their ability to influence plant growth positively. For example, studies have shown that specific derivatives enhance root elongation and overall plant vigor, suggesting applications in agriculture as growth-promoting agents .

Analytical Applications

Analytical Reagents
NBTH has been employed as an analytical reagent in various spectrophotometric methods. It has been used for the determination of heavy metals such as cadmium through complex formation, demonstrating its utility in environmental monitoring and analysis . The sensitivity and specificity provided by NBTH-based methods make them valuable tools in analytical chemistry.

Case Studies

Study Focus Findings
Ahamad et al. (2014)Antibacterial ActivityReported significant inhibition against multiple bacterial strains using NBTH metal complexes .
Loos et al. (1999)Plant Growth RegulationDemonstrated that NBTH derivatives enhance plant growth parameters significantly .
Ahamad et al. (2004)Antimalarial PropertiesIdentified two potent antimalarial compounds derived from NBTH with efficacy against Plasmodium falciparum .

Mechanism of Action

The biological activity of 6-Nitro-2-benzothiazolinone is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the thiazole ring can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a nitro group and a thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

6-Nitro-2-benzothiazolinone (6-NB) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Overview of this compound

6-NB belongs to the benzothiazole family, which is known for a wide range of biological activities including antimicrobial, antiparasitic, and anticancer properties. The introduction of a nitro group at the 6-position enhances its reactivity and biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that 6-NB exhibits significant antibacterial properties. For instance, it has been tested against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that 6-NB is particularly effective against Staphylococcus aureus and Enterococcus faecalis, with MIC values reported as low as 8 μg/mL . The compound also shows the ability to inhibit biofilm formation, which is crucial for bacterial virulence.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Enterococcus faecalis8
Escherichia coliModerate
Pseudomonas aeruginosaModerate

Antiparasitic Activity

The antiparasitic potential of 6-NB has been evaluated against protozoan parasites such as Leishmania infantum and Trichomonas vaginalis. Studies indicate that derivatives of 6-NB exhibit low toxicity toward human monocytes while maintaining effective antiparasitic activity. For example, compounds with specific substitutions at the 2-position showed promising results in inhibiting the growth of these parasites .

Case Study: Antiparasitic Efficacy

In a comparative study, various derivatives of benzothiazole were assessed for their antiprotozoal activity. The results indicated that certain structural modifications significantly enhanced the efficacy against Leishmania, with some compounds achieving IC50 values below 10 μM .

Anticancer Properties

The antiproliferative effects of 6-NB have been investigated in several cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia). The compound exhibited notable cytotoxicity with IC50 values ranging from 9 to 41 μM depending on the cell line tested . The presence of hydrophobic moieties in the structure was found to correlate positively with increased cytotoxic activity.

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50 (μM)
HeLa9
L121015
CEM (human T-cells)41

The mechanisms through which 6-NB exerts its biological effects are multifaceted. It is believed to interfere with critical cellular pathways involved in proliferation and survival. For instance, its ability to disrupt biofilm formation in bacteria suggests a mechanism that targets adhesion properties essential for bacterial colonization . Additionally, the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Properties

IUPAC Name

6-nitro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-7-8-5-2-1-4(9(11)12)3-6(5)13-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITPMSSAFSZYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182800
Record name 2(3H)-Benzothiazolone, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28620-12-4
Record name 2(3H)-Benzothiazolone, 6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028620124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzothiazolone, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 28620-12-4
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Synthesis routes and methods I

Procedure details

28.75 g of 2-amino-6-nitrobenzothiazole, 210 g of 30% hydrochloric acid and 29.5 g of water are introduced into a 750 ml pressure vessel at room temperature and subsequently heated to 50° C. After the reaction mixture has been stirred for 30 minutes, it is cooled to 20° C. 50.75 g of aqueous sodium nitrite solution are then metered in at a uniform rate in the course of 3 hours at 20°-30° C., with very vigorous stirring. After metering in has ended, stirring is continued for 2.5 hours at 20°-30° C. Then, excess nitrite is removed by adding approximately 15 g of 18% aqueous urea solution. The reaction vessel is subsequently sealed, and the reaction mixture is heated for 5 hours at 140°-150° C. (pressure approximately 4 bar). After the mixture has cooled to 20° C., the crystalline product is filtered off with suction, washed until neutral and dried at 60° C. to constant weight. 27.3 g of 6-nitrobenzothiazol-2-one with a pure substance content of 97.8% are obtained (corresponding to 92.4% yield). The product which is redissolved under alkaline conditions has a DSC melting point of 252.5° C.
Quantity
28.75 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Name
Quantity
29.5 g
Type
solvent
Reaction Step One
Quantity
50.75 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.1 mol of benzothiazolinone is dissolved in 100 ml of acetic anhydride and the solution is cooled to −10° C. 10 ml of nitric acid are then added dropwise, and the reaction is stirred for 2 hours. The resulting precipitate is filtered off and washed with water, and then purified by chromatography (eluant CH2Cl2 then AcOEt) to yield the title product, which is recrystallised from ethanol.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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